molecular formula C10H11NO4 B181076 Ethyl 2-(2-nitrophenyl)acetate CAS No. 31912-02-4

Ethyl 2-(2-nitrophenyl)acetate

Cat. No. B181076
CAS RN: 31912-02-4
M. Wt: 209.2 g/mol
InChI Key: CJHXMQCYEILGFT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrophenyl)acetate is a chemical compound with the CAS Number: 31912-02-4 and a molecular weight of 209.2 . It is a white to yellow or gray solid or liquid .


Molecular Structure Analysis

The linear formula of this compound is C10H11NO4 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 298.9±15.0 °C at 760 mmHg, and a flash point of 128.2±22.4 °C . It has 5 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 2.23 .

Scientific Research Applications

  • Synthesis of Ureas and Hydroxamic Acids : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been used in the Lossen rearrangement for synthesizing ureas from carboxylic acids without racemization. This process is environmentally friendly and cost-effective due to the recovery and recycling of byproducts (Thalluri et al., 2014).

  • Ester Hydrolysis Catalysis : A study on the hydrolysis of esters including 2-nitrophenyl acetate discusses general basic catalysis. The catalysis law and its relation to enzymatic hydrolysis were explored, highlighting the significance of ester hydrolysis in scientific research (Bender & Turnquest, 1957).

  • Synthesis of Pyrrole Derivatives : Ethyl 2-arylamino-2-oxo-acetates undergo reactions to produce pyrrole derivatives, showcasing the chemical versatility of compounds related to ethyl 2-(2-nitrophenyl)acetate (Yavari et al., 2005).

  • Nucleophilic Substitution Reactions : this compound derivatives have been used in nucleophilic substitution reactions with chlorobenzenes, leading to the synthesis of oxindole and indole derivatives (Grob & Weißbach, 1961).

  • Protection of Hydroxyl Functions : The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, has been used to protect hydroxyl functions in complex organic molecules. This group can be removed selectively, demonstrating its utility in synthetic chemistry (Daragics & Fügedi, 2010).

  • Solid Acid Catalysis in Hydrolysis : Research on the hydrolysis of esters, including 2-nitrophenyl acetate, has shown the efficacy of solid acids like Cs2.5H0.5PW12O40, demonstrating their potential in catalytic processes (Kimura et al., 1997).

  • Isoxazole and Isoxazoline Synthesis : Ethyl 2-nitroacetoacetate, a compound related to this compound, has been used as a precursor for synthesizing isoxazole and isoxazoline derivatives (Kislyi et al., 1994).

Safety and Hazards

Ethyl 2-(2-nitrophenyl)acetate has a GHS07 pictogram, with a signal word of "Warning" . Its hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Ethyl 2-(2-nitrophenyl)acetate, also known as “2-Nitrophenyl acetic acid ethyl ester”, is a compound that primarily targets the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that belongs to a superfamily of enzymes called serine proteases . It uses an active serine residue to perform hydrolysis on the C-terminus of the aromatic amino acids of other proteins .

Mode of Action

The compound interacts with its target, chymotrypsin, through a mechanism known as the ping-pong mechanism . More specifically, chymotrypsin operates through a particular type of ping-pong mechanism called covalent hydrolysis . This means that the enzyme first forms a covalent bond with the target substrate, displacing the more stable moiety into solution . This enzyme-substrate complex is called the enzyme intermediate . The intermediate then reacts with water, which displaces the remaining part of the initial substrate and reforms the initial enzyme .

Biochemical Pathways

The attack of the this compound substrate by chymotrypsin immediately cleaves the nitrophenolate moiety and leaves the acetate group attached to chymotrypsin, rendering the enzyme inactive . The second step has been deduced to involve the hydrolysis of the acetate group from the inactivated chymotrypsin to regenerate the original enzyme .

Result of Action

The result of the action of this compound is the inactivation of the enzyme chymotrypsin, which prevents it from performing its normal function of hydrolyzing the C-terminus of the aromatic amino acids of other proteins . This can have significant effects at the molecular and cellular levels, potentially impacting various biological processes that rely on the activity of chymotrypsin.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to be stored sealed in a dry environment at room temperature . Other factors, such as pH and the presence of other substances, may also influence the compound’s action and efficacy.

properties

IUPAC Name

ethyl 2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHXMQCYEILGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344311
Record name Ethyl 2-nitrophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31912-02-4
Record name Ethyl 2-nitrophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In ethanol (250 ml) was dissolved (2-nitrophenyl)acetic acid (18.5 g, 0.102 mmol), and to the resulting solution was added concentrated H2SO4 (0.1 ml). The mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature and then, diluted with ethyl acetate. The diluted solution was washed with a saturated aqueous solution of sodium bicarbonate and saturated brine, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby ethyl (2-nitrophenyl)acetate (17.4 g, 82%) was obtained as a colorless solid.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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